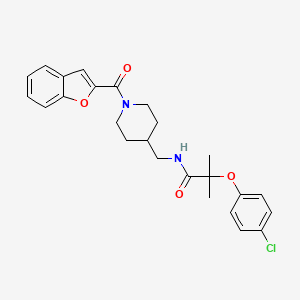
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C25H27ClN2O4 and its molecular weight is 454.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a benzofuran moiety linked to a piperidine ring through a carbonyl group, which is further connected to a chlorophenoxy and a methylpropanamide group. The molecular formula is C23H24ClN2O3 with a molecular weight of approximately 416.90 g/mol. Its structural characteristics suggest potential interactions with various biological targets, making it an interesting candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases. The benzofuran moiety is particularly noted for its ability to interact with enzyme active sites, potentially altering their activity.
- Receptor Modulation : The compound may also modulate receptor activity, particularly G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and are implicated in various diseases. This modulation can influence downstream signaling pathways, leading to therapeutic effects.
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against a range of bacteria and fungi, including some strains resistant to conventional antibiotics. This broad-spectrum activity suggests potential applications in treating infections caused by resistant pathogens.
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Description | Results |
|---|---|---|
| Antimicrobial Testing | Evaluated against various bacterial and fungal strains | Exhibited significant activity against resistant strains |
| Enzyme Inhibition Assays | Assessed for inhibition of specific metabolic enzymes | Demonstrated potential as an inhibitor in preliminary studies |
| Cell Viability Assays | Tested on cancer cell lines | Indicated cytotoxic effects at certain concentrations |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In a study focusing on breast cancer cell lines, the compound was found to induce apoptosis and inhibit cell proliferation, suggesting its utility as an anticancer agent.
- Neurodegenerative Disorders : Research indicated that the compound could modulate neuroinflammatory pathways, providing insights into its potential role in treating conditions like Alzheimer's disease.
- Infectious Diseases : A case study demonstrated effective inhibition of bacterial growth in resistant strains, supporting its use as an alternative antibiotic treatment.
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c1-25(2,32-20-9-7-19(26)8-10-20)24(30)27-16-17-11-13-28(14-12-17)23(29)22-15-18-5-3-4-6-21(18)31-22/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCIVWCONHHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














